molecular formula C23H19N3O3S3 B11141791 [(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11141791
M. Wt: 481.6 g/mol
InChI Key: LRDWWFDWWWFJIH-UNOMPAQXSA-N
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Description

    [(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid: , is a complex organic compound with a fascinating structure.

  • It contains a thiazolidine ring, a pyrazole ring, and an acetic acid moiety. The “5Z” in the name indicates the geometry of the double bond.
  • ETTA exhibits interesting biological and chemical properties, making it a subject of scientific investigation.
  • Preparation Methods

      Synthetic Routes: ETTA can be synthesized through various methods, including condensation reactions and cyclizations.

    • One common approach involves the reaction of a thiazolidine precursor with a pyrazole derivative, followed by functionalization of the resulting intermediate.
    • Reaction Conditions: These reactions typically occur under mild conditions, often using suitable catalysts.

      Industrial Production: While ETTA is not produced industrially on a large scale, its synthesis can be scaled up using efficient protocols.

  • Chemical Reactions Analysis

      Reactivity: ETTA undergoes several types of reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve peroxides or metal catalysts.

      Major Products: The products formed depend on the reaction conditions and the substituents present. These could include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: ETTA serves as a versatile building block for designing novel compounds due to its unique structure.

      Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with enzymes, receptors, and cellular pathways.

      Medicine: ETTA derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

      Industry: Although not widely used, ETTA-inspired molecules could find applications in materials science or drug development.

  • Mechanism of Action

    • ETTA’s mechanism of action depends on its specific derivatives.
    • It may interact with enzymes, receptors, or other biomolecules, affecting cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • ETTA’s uniqueness lies in its hybrid structure, combining features from thiazolidines, pyrazoles, and acetic acids.
    • Similar compounds include thiazolidine-based drugs, pyrazole-containing molecules, and acetic acid derivatives.

    Properties

    Molecular Formula

    C23H19N3O3S3

    Molecular Weight

    481.6 g/mol

    IUPAC Name

    2-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

    InChI

    InChI=1S/C23H19N3O3S3/c1-2-31-18-10-8-15(9-11-18)21-16(13-26(24-21)17-6-4-3-5-7-17)12-19-22(29)25(14-20(27)28)23(30)32-19/h3-13H,2,14H2,1H3,(H,27,28)/b19-12-

    InChI Key

    LRDWWFDWWWFJIH-UNOMPAQXSA-N

    Isomeric SMILES

    CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

    Canonical SMILES

    CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

    Origin of Product

    United States

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